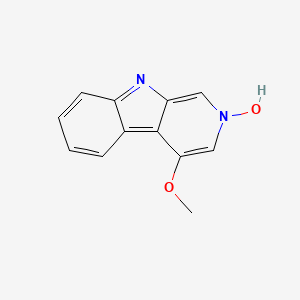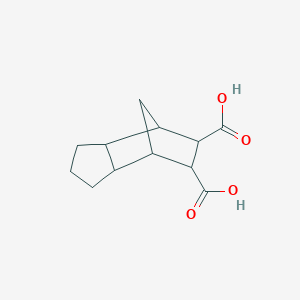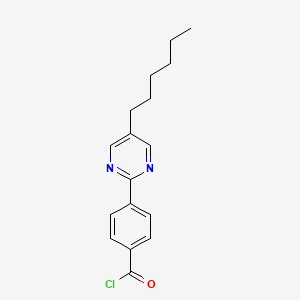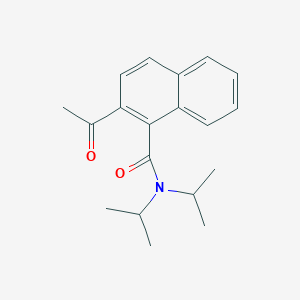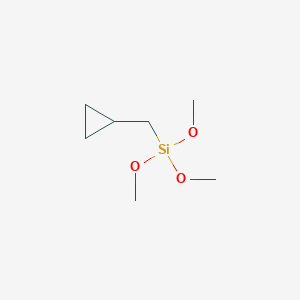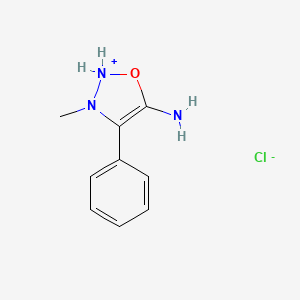
5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde: is an organic compound with the molecular formula C9H8O2S It is characterized by the presence of a methyl group, a sulfanyl group, and two aldehyde groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde typically involves the introduction of the sulfanyl and aldehyde groups onto a methylbenzene ring. One common method involves the sulfonation of 5-methylbenzene followed by oxidation to introduce the aldehyde groups. The reaction conditions often include the use of strong acids and oxidizing agents to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
化学反応の分析
Types of Reactions: 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: 5-Methyl-2-sulfanylbenzene-1,3-dicarboxylic acid
Reduction: 5-Methyl-2-sulfanylbenzene-1,3-dimethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: In chemistry, 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfanyl and aldehyde groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into these derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it valuable in various industrial applications.
作用機序
The mechanism of action of 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde depends on its interaction with molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
5-Methyl-2-sulfanylbenzene-1,4-dicarbaldehyde: Similar structure but with aldehyde groups in different positions.
5-Methyl-2-sulfanylbenzene-1,2-dicarbaldehyde: Another isomer with different aldehyde group positions.
5-Methyl-2-hydroxybenzene-1,3-dicarbaldehyde: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness: 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both sulfanyl and aldehyde groups provides a combination of nucleophilic and electrophilic sites, making it a versatile compound in various chemical reactions.
特性
CAS番号 |
152826-61-4 |
|---|---|
分子式 |
C9H8O2S |
分子量 |
180.23 g/mol |
IUPAC名 |
5-methyl-2-sulfanylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O2S/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3 |
InChIキー |
CDHSMGOKJCBBIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C=O)S)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


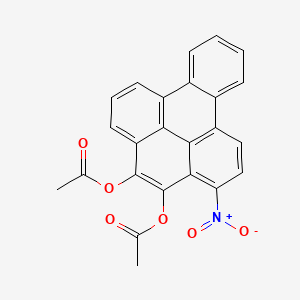
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)

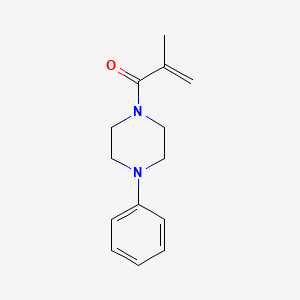
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)
